molecular formula C22H17FN2O5S B11472274 7-[3-(2-Amino-2-oxoethoxy)phenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

7-[3-(2-Amino-2-oxoethoxy)phenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11472274
M. Wt: 440.4 g/mol
InChI Key: DXYPUJLPGVUKES-UHFFFAOYSA-N
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Description

7-[3-(CARBAMOYLMETHOXY)PHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, a carbamoylmethoxy group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(CARBAMOYLMETHOXY)PHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multiple steps. One common approach is to start with the thieno[3,2-b]pyridine core and introduce the carbamoylmethoxy and fluorophenyl groups through a series of reactions. These reactions may include nucleophilic substitution, esterification, and amide formation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[3-(CARBAMOYLMETHOXY)PHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized thienopyridine derivatives.

Scientific Research Applications

7-[3-(CARBAMOYLMETHOXY)PHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[3-(CARBAMOYLMETHOXY)PHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 7-[3-(CARBAMOYLMETHOXY)PHENYL]-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID
  • 7-[3-(CARBAMOYLMETHOXY)PHENYL]-3-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID

Uniqueness

The uniqueness of 7-[3-(CARBAMOYLMETHOXY)PHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence its reactivity and interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H17FN2O5S

Molecular Weight

440.4 g/mol

IUPAC Name

7-[3-(2-amino-2-oxoethoxy)phenyl]-3-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C22H17FN2O5S/c23-13-6-4-11(5-7-13)18-19-20(31-21(18)22(28)29)15(9-17(27)25-19)12-2-1-3-14(8-12)30-10-16(24)26/h1-8,15H,9-10H2,(H2,24,26)(H,25,27)(H,28,29)

InChI Key

DXYPUJLPGVUKES-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=C(C=C3)F)NC1=O)C4=CC(=CC=C4)OCC(=O)N

Origin of Product

United States

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